molecular formula C21H25N3O3S B14105083 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B14105083
M. Wt: 399.5 g/mol
InChI Key: YGIBCKXJKXUMHH-UHFFFAOYSA-N
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Description

2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a molecular formula of C21H25N3O3S and a molecular weight of 399.51. This compound is characterized by its unique thieno[3,2-d]pyrimidin-1(2H)-yl structure, which is often associated with various biological activities.

Preparation Methods

The synthesis of 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps. Typically, the synthetic route includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the desired quality of the product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

When compared to other similar compounds, 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique thieno[3,2-d]pyrimidine structure. Similar compounds include:

  • 2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide
  • 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H25N3O3S/c1-13(2)11-24-20(26)19-17(9-10-28-19)23(21(24)27)12-18(25)22-16-7-5-15(6-8-16)14(3)4/h5-10,13-14H,11-12H2,1-4H3,(H,22,25)

InChI Key

YGIBCKXJKXUMHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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